5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Bromination: The pyrimidine ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Substitution: The brominated pyrimidine is reacted with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or diaryl compounds .
Scientific Research Applications
5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring allows for binding to neurotransmitter receptors, while the pyrimidine ring can interact with nucleic acids and proteins. These interactions modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carbaldehyde
Uniqueness
5-Bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H14BrFN4 |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
5-bromo-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H14BrFN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8H2 |
InChI Key |
NKOQAFCMYOAEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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